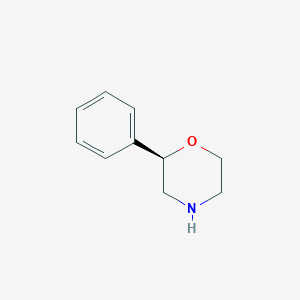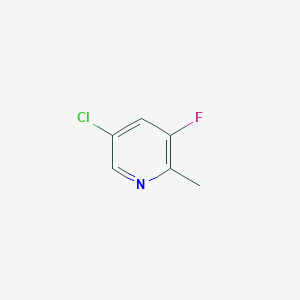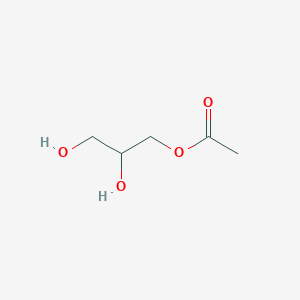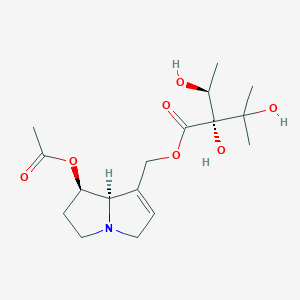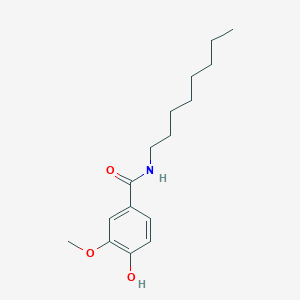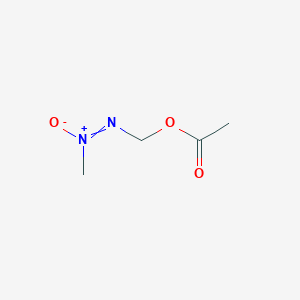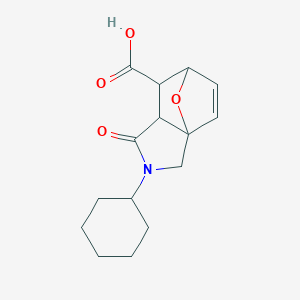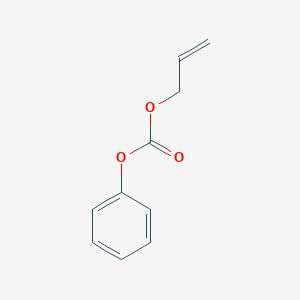
Allyl phenyl carbonate
Overview
Description
Allyl phenyl carbonate is an organic compound with the molecular formula C10H10O3. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a phenyl carbonate moiety. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Allyl phenyl carbonate is a chemical compound that primarily targets (2-alkynyl)phenylisocyanate . This compound plays a crucial role in the formation of indole, a heterocyclic aromatic organic compound .
Mode of Action
The mode of action of this compound involves a reaction with (2-alkynyl)phenylisocyanate. This reaction is catalyzed by a P(0)/Cu(I) system . The interaction between these compounds results in the formation of indole .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of indole , which is a key component in many biochemical reactions and pathways, including the production of tryptophan, a crucial amino acid.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (17818) and solubility, may influence its bioavailability .
Result of Action
The primary result of this compound’s action is the formation of indole . Indole is a significant compound in biochemistry and organic chemistry, serving as a precursor to many pharmaceuticals and playing a vital role in the production of tryptophan.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction with (2-alkynyl)phenylisocyanate is catalyzed by a P(0)/Cu(I) system . This suggests that the presence and concentration of these catalysts in the environment can significantly impact the efficacy and stability of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl phenyl carbonate can be synthesized by reacting phenyl chloroformate with allyl alcohol in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Allyl phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: Reduction of the carbonate group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with this compound under basic conditions.
Oxidizing Agents: Such as hydrogen peroxide or peracids, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can be employed for reduction reactions.
Major Products Formed:
Substituted Carbonates: Formed from substitution reactions.
Epoxides and Alcohols: Resulting from oxidation of the allyl group.
Alcohol Derivatives: Produced from reduction of the carbonate group.
Scientific Research Applications
Allyl phenyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: It is used in the production of polymers, resins, and coatings.
Comparison with Similar Compounds
Allyl Methyl Carbonate: Similar in structure but with a methyl group instead of a phenyl group.
Diallyl Carbonate: Contains two allyl groups instead of one.
Allyl Acetate: Features an acetate group instead of a carbonate group.
Uniqueness: Allyl phenyl carbonate is unique due to the presence of both an allyl group and a phenyl carbonate moiety. This combination imparts distinct reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
phenyl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUWSEKEVGOAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465028 | |
| Record name | Allyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16308-68-2 | |
| Record name | Allyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl Phenyl Carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Allyl Phenyl Carbonate participate in palladium-catalyzed reactions, and what are the potential synthetic applications?
A1: this compound serves as an effective reagent in palladium-catalyzed decarboxylative reactions. [, ] Specifically, it readily undergoes 1,4-addition reactions with benzofuran-based azadienes in the presence of a palladium catalyst system (Pd(OAc)2/dppf/Na2CO3). [] This reaction leads to the formation of new carbon-carbon bonds, offering a valuable synthetic route to diverse molecular structures. The decarboxylation of this compound generates an electrophilic allyl species, which then reacts with the nucleophilic azadiene, ultimately affording the desired product. [] This methodology holds promise for the synthesis of various organic compounds, particularly those incorporating benzofuran motifs.
Q2: Can you elaborate on the enantioselective potential of this compound in catalytic reactions?
A2: Research indicates that this compound can participate in enantioselective carbon dioxide extrusion reactions when catalyzed by transition metals like nickel, palladium, and rhodium. [] While specific details about the enantioselectivity achieved with this compound are not provided in the abstract, this finding suggests potential applications in asymmetric synthesis. Further investigation into the optimal catalytic systems and reaction conditions for maximizing enantioselectivity with this compound is an area of interest.
Q3: Are there any documented side reactions associated with this compound in the context of hydrosilylation reactions?
A3: While the provided abstract does not offer specific details about this compound's behavior in hydrosilylation reactions, it does mention "related side-reactions." [] Further investigation into the full text of this research paper is necessary to understand the specific side reactions that might occur when using this compound alongside polymethylhydrosiloxane or similar reagents. Understanding potential side reactions is crucial for optimizing reaction conditions and achieving desired product yields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
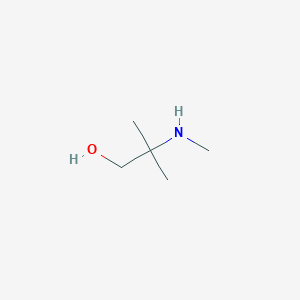
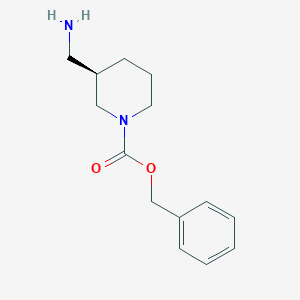
![Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B36564.png)
![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)
